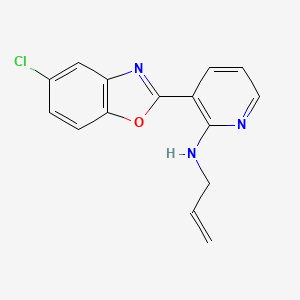![molecular formula C20H35BO3Si B2685791 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester CAS No. 955930-05-9](/img/structure/B2685791.png)
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester” has a CAS Number of 955930-05-9 and a molecular weight of 362.39 . Its IUPAC name is tert-butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane .
Synthesis Analysis
The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group . The synthesis of various alcohols to tert-butyldimethylsilyl ethers can be achieved in high yield using 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl and dimethylformamide as solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C20H35BO3Si/c1-14-12-16(22-25(10,11)18(3,4)5)13-15(2)17(14)21-23-19(6,7)20(8,9)24-21/h12-13H,1-11H3 .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is stable to aqueous base but may be converted back to the alcohols under acidic conditions (2:1 acetic acid/water at 25°C) . Rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Scientific Research Applications
Catalysis and Organic Synthesis
This compound finds applications in catalysis and organic synthesis, particularly in reactions involving decarboxylative borylation, Suzuki coupling, and cross-coupling reactions. For instance, decarboxylative borylation of aryl and alkenyl carboxylic acids using tert-butyl isonicotinate as a catalyst under base-free conditions has been achieved, providing a new method for using carboxylic acids as building blocks in organic synthesis (Cheng et al., 2017). Furthermore, the efficient synthesis of substituted terphenyls via Suzuki coupling reactions highlights the utility of phenyl-1,4-diboronic acid bis-pinacol ester in creating complex organic structures (Chaumeil et al., 2002).
Phosphorescence Properties
A serendipitous finding revealed that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This is remarkable given the general notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state (Shoji et al., 2017). This discovery opens new avenues for the use of arylboronic esters in material sciences, particularly in the development of phosphorescent materials without the need for heavy atoms.
Drug Delivery Systems
In the context of drug delivery, a novel oxidation-sensitive copolymer incorporating phenylboronic acid pinacol ester-functionalized units has been developed for targeted drug delivery to high oxidative stress environments such as inflammatory or tumor sites. This system demonstrates promising therapeutic platform capabilities for cancer therapy, showcasing the versatility of boronic acid derivatives in biomedical applications (Zhang et al., 2019).
Synthesis of Tert-Butyl Esters
A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters has been successfully developed. Using palladium acetate and triphenylphosphine as the catalyst system, a wide range of substrates including benzenes and pyridines can be efficiently transformed, demonstrating the flexibility of boronic esters in organic synthesis (Li et al., 2014).
Responsive Polymeric Materials
H2O2-cleavable poly(ester-amide)s have been synthesized, incorporating phenylboronic acid ester into the polymer backbone. These polymers degrade in response to H2O2, demonstrating potential as H2O2-responsive delivery vehicles, further emphasizing the role of boronic esters in developing smart materials for biomedical applications (Cui et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are often used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions
Mode of Action
In a Suzuki-Miyaura cross-coupling reaction, the boronic acid or ester compound acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic halide in the presence of a palladium catalyst .
Properties
IUPAC Name |
tert-butyl-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BO3Si/c1-14-12-16(22-25(10,11)18(3,4)5)13-15(2)17(14)21-23-19(6,7)20(8,9)24-21/h12-13H,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMRYJGLIBKXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

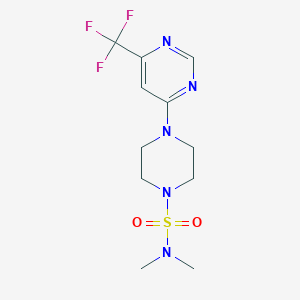
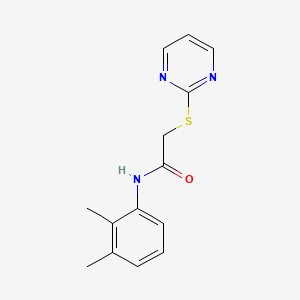

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)
![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)
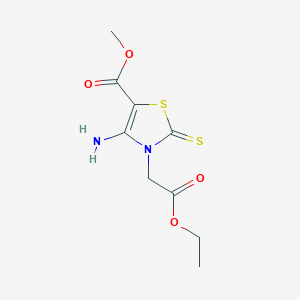
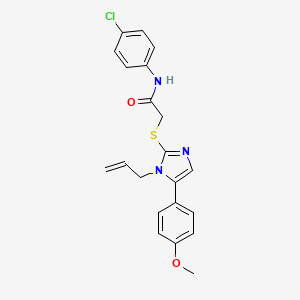
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)
![tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate](/img/structure/B2685728.png)

![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)
